

# A Technical Guide to Tergitol-7 Agar: History, Formulation, and Application

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## Compound of Interest

Compound Name:	Tergitol 7
CAS No.:	3282-85-7
Cat. No.:	B1260082

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## Introduction

Tergitol-7 (T7) Agar, a selective and differential medium, was originally developed by Chapman for the enumeration and differentiation of coliform bacteria.[1][2][3][4] Its formulation has been subsequently modified, most notably with the addition of 2,3,5-triphenyltetrazolium chloride (TTC), to enhance its differential capabilities, particularly for the early recognition of *Escherichia coli* and *Enterobacter aerogenes*. [1][3][5][6][7][8] This guide provides an in-depth overview of the history, development, and technical application of Tergitol-7 Agar, tailored for researchers, scientists, and professionals in drug development and microbiology.

## History and Development

The genesis of Tergitol-7 Agar lies in the work of G.H. Chapman in the late 1940s.[1][6][9] Chapman's objective was to create a superior culture medium that would allow for the unrestricted growth of coliforms while inhibiting common contaminants.[2][3][4] The key innovation was the incorporation of sodium heptadecyl sulfate, commercially known as **Tergitol 7**, as the selective agent.[1][2][6][9] Pollard had previously reported on the selective

bactericidal properties of this compound.[1][6] Chapman found that this formulation resulted in up to 30% higher recovery of coliforms compared to other selective media of the time.[2][3]

A significant modification to the original formulation was the addition of TTC.[1][3][5][6][7][8] This enhancement, also explored by Chapman, facilitated the earlier detection and differentiation of coliforms.[3][5] The use of Tergitol-7 Agar with TTC for routine water analysis was later corroborated by Kulp et al., and its application was extended to food testing by Mossel.[1][6] Today, Tergitol-7 Agar, often with TTC, is a standard medium for the detection and enumeration of *E. coli* and coliform bacteria in water, in accordance with ISO 9308-1.[9][10][11]

## Principle of Action

Tergitol-7 Agar functions on two core principles: selectivity and differentiation.

Selectivity is primarily achieved through the action of sodium heptadecyl sulfate (**Tergitol 7**). This anionic surfactant is effective in inhibiting the growth of Gram-positive bacteria and preventing the swarming of *Proteus* species, which can otherwise interfere with the isolation and enumeration of coliforms.[1][2][5][6][7]

Differentiation is based on two key reactions: lactose fermentation and the reduction of TTC.

- **Lactose Fermentation:** The medium contains lactose as a fermentable carbohydrate. Coliform bacteria that can ferment lactose produce acidic byproducts. The pH indicator, bromothymol blue, incorporated into the agar, changes color from green to yellow in the presence of acid. Therefore, lactose-fermenting colonies will appear yellow or will be surrounded by a yellow halo.[1][5][6][9] Non-lactose fermenters do not produce acid, and their colonies appear blue or green.[1][5]
- **TTC Reduction:** When included, TTC acts as a redox indicator. Many bacteria can reduce the colorless TTC to formazan, a red, insoluble compound.[1][6] This provides a secondary layer of differentiation. Most coliforms reduce TTC, resulting in red-colored colonies.[1][5] However, *E. coli* and *Enterobacter aerogenes* are notable exceptions as they typically do not reduce TTC, or do so weakly, and thus form yellow colonies.[5][6][9]

## Formulations of Tergitol-7 Agar

The composition of Tergitol-7 Agar can vary slightly between different manufacturers and standards. Below are representative formulations of the base medium and the common modification with TTC.

## Tergitol-7 Agar Base (Chapman)

Component	Concentration (g/L)	Purpose
Proteose Peptone	5.0	Source of carbon, nitrogen, and other essential nutrients
Yeast Extract	3.0	Source of B-complex vitamins and other growth factors
Lactose	10.0	Fermentable carbohydrate for differentiation
Sodium Heptadecyl Sulphate (Tergitol 7)	0.1	Selective agent to inhibit Gram-positive bacteria and Proteus swarming
Bromothymol Blue	0.025	pH indicator for detecting lactose fermentation
Agar	15.0	Solidifying agent
Final pH	6.9 ± 0.2 at 25°C	

Data sourced from multiple references.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[12\]](#)

## Lactose TTC Agar with Tergitol 7 (ISO 9308-1)

Component	Concentration (g/L)	Purpose
Peptone	10.0	Source of carbon, nitrogen, and other essential nutrients
Meat Extract	5.0	Source of nutrients
Yeast Extract	6.0	Source of B-complex vitamins and other growth factors
Lactose	20.0	Fermentable carbohydrate for differentiation
Sodium Heptadecyl Sulphate (Tergitol 7)	0.1	Selective agent to inhibit Gram-positive bacteria
Bromothymol Blue	0.05	pH indicator for detecting lactose fermentation
Agar	12.7 - 15.0	Solidifying agent
Final pH	7.2 ± 0.2 at 25°C	

Data sourced from multiple references.[\[9\]](#)[\[13\]](#)

Note: TTC is typically added after autoclaving as a sterile 1% solution. The final concentration in the medium is usually 0.025 to 0.04 g/L.

## Experimental Protocols

The following are generalized protocols for the preparation and use of Tergitol-7 Agar. Specific applications may require modifications.

### Preparation of Tergitol-7 Agar

- Suspension: Suspend the dehydrated medium in purified/distilled water according to the manufacturer's instructions (e.g., 33.13 g/L for the base medium).[\[1\]](#)
- Dissolution: Heat the suspension to boiling with frequent agitation to ensure complete dissolution of the medium.[\[1\]](#)[\[6\]](#)

- Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes. [1][6]
- Cooling: Cool the sterilized medium to 45-50°C in a water bath. [1][6]
- TTC Addition (Optional): If preparing Tergitol-7 TTC Agar, aseptically add the appropriate volume of a sterile 1% TTC solution (e.g., 3 ml per liter). [1][6]
- Pouring: Mix the medium well and pour it into sterile Petri plates. [1][6]
- Storage: Store the prepared plates at 2-8°C in the dark. [6]

## Membrane Filtration Method for Water Analysis (as per ISO 9308-1)

This method is commonly used for the detection and enumeration of E. coli and coliform bacteria in water samples.

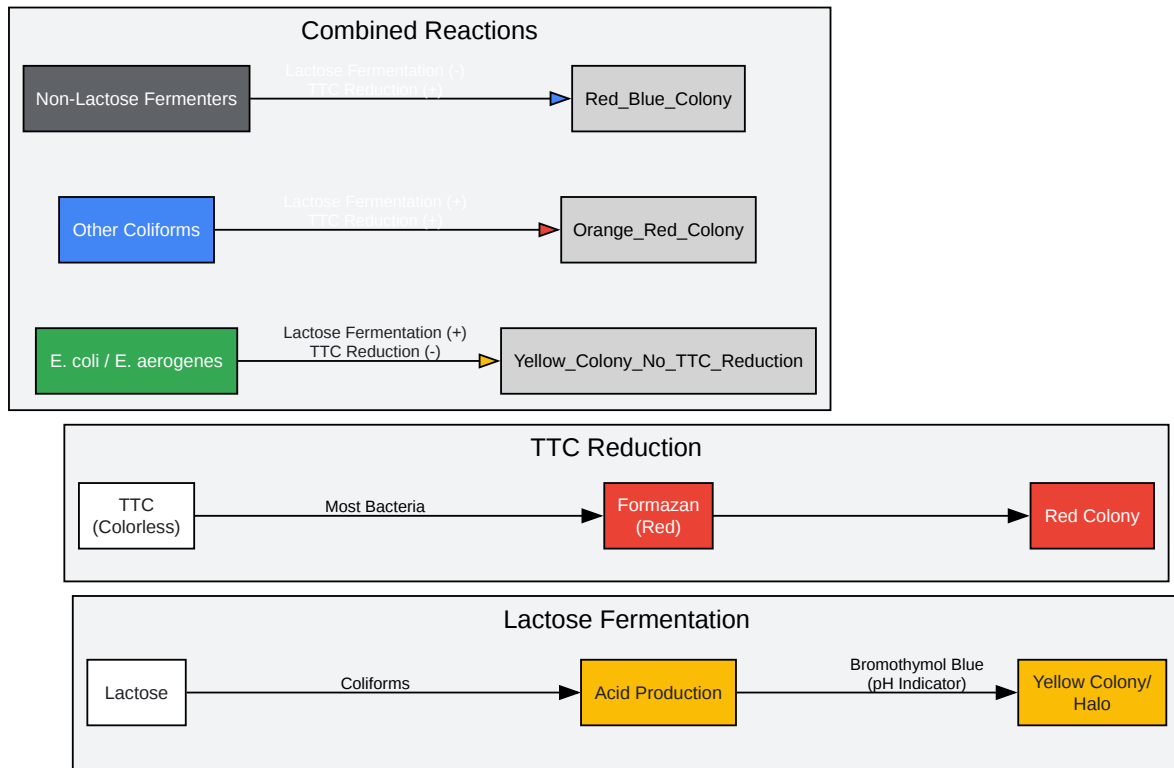
- Sample Preparation: Prepare the water sample. Depending on the expected level of contamination, dilutions with a sterile phosphate buffer may be necessary to obtain a countable number of colonies on the membrane. [11]
- Filtration: Filter a known volume of the water sample through a sterile membrane filter (e.g., cellulose nitrate with a 0.45 µm pore size). [9]
- Plating: Aseptically transfer the membrane filter onto the surface of a pre-poured Tergitol-7 TTC Agar plate, ensuring no air bubbles are trapped underneath. [1][9]
- Incubation: For the enumeration of total coliforms, incubate the plates at  $36 \pm 2^\circ\text{C}$  for  $21 \pm 3$  hours. [9][11] For the detection of thermotolerant (faecal) coliforms, a parallel plate can be incubated at  $44 \pm 0.5^\circ\text{C}$  for 18-24 hours. [1][11]
- Colony Examination and Enumeration: After incubation, examine the membrane filters for colony growth and morphology.
  - Lactose-positive colonies: These will appear yellow or orange due to the fermentation of lactose and the resulting pH drop indicated by bromothymol blue. [9]

- *E. coli* and *Citrobacter* spp.: Typically form yellow colonies with an orange-colored center. [\[11\]](#)[\[13\]](#)
- *Enterobacter* spp.: May form dark yellow or brick-red colonies with an orange nucleus. [\[11\]](#)[\[13\]](#)
- *Klebsiella* spp.: Often form brick-red or yellow colonies without a distinct nucleus. [\[11\]](#)[\[13\]](#)
- Lactose-negative colonies: These will appear red (due to TTC reduction without acid production) or violet/indigo, with the surrounding medium turning blue. [\[9\]](#)[\[11\]](#)[\[13\]](#)
- Confirmation: Presumptive colonies should be confirmed using further biochemical tests (e.g., oxidase test, indole production) as per standard methods to confirm the identity of the isolates, particularly for *E. coli*. [\[9\]](#)

## Visualizing the Mechanisms and Workflows

### Signaling Pathway: Differentiation on Tergitol-7 TTC

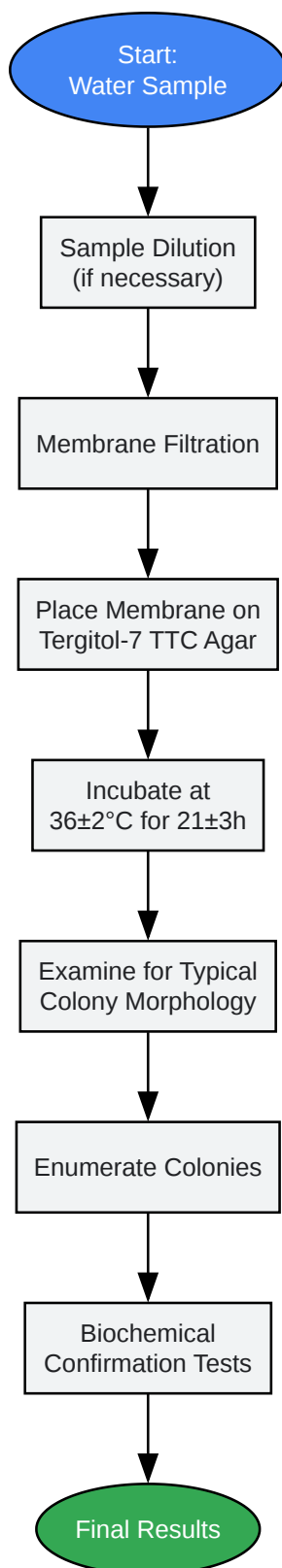
#### Agar



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Caption: Differentiation pathways on Tergitol-7 TTC Agar.

## Experimental Workflow: Membrane Filtration Technique



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Caption: Workflow for water analysis using membrane filtration.

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